6-methyl-2-oxo-N-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide
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Overview
Description
6-methyl-2-oxo-N-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide is a heterocyclic compound that contains a pyrimidine ring fused with a thiophene ring. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-oxo-N-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction can be catalyzed by various acids, including hydrochloric acid, sulfuric acid, or Lewis acids like zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Biginelli reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-oxo-N-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
6-methyl-2-oxo-N-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-2-oxo-N-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but lacks the thiophene ring.
6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but lacks the thiophene ring and N-phenyl substitution.
2-oxo-4-thiophen-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but lacks the 6-methyl and N-phenyl substitutions.
Uniqueness
The presence of both the thiophene ring and the N-phenyl substitution in 6-methyl-2-oxo-N-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide makes it unique compared to other similar compounds. These structural features may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-methyl-2-oxo-N-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-13(15(20)18-11-6-3-2-4-7-11)14(19-16(21)17-10)12-8-5-9-22-12/h2-9,14H,1H3,(H,18,20)(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOBHXVFMGBAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806412 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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